molecular formula C18H15BrN2O3S B12151944 (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12151944
M. Wt: 419.3 g/mol
InChI Key: VXEBKSDCEVYMLX-SXGWCWSVSA-N
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Description

(5Z)-2-[(4-Bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configuration benzylidene moiety at position 5 and a 4-bromophenylamino substituent at position 2. The compound’s structure includes a 2,4-dimethoxy-substituted benzylidene group, which enhances its electronic and steric properties compared to simpler analogs. This molecule is synthesized via a two-step procedure: (1) condensation of 2-thioxothiazolidin-4-one with 2,4-dimethoxybenzaldehyde under reflux with glacial acetic acid and sodium acetate, and (2) substitution of the thioxo group with 4-bromophenylamine in the presence of potassium carbonate . The compound is confirmed by IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, with a typical yield of 85–94% under optimized conditions .

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O3S/c1-23-14-8-3-11(15(10-14)24-2)9-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-9-

InChI Key

VXEBKSDCEVYMLX-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-1,3-thiazol-4(5H)-one

The thiazol-4(5H)-one core is synthesized via a modified Hantzsch thiazole synthesis. A mixture of chloroacetic acid (1.0 equiv) and thiourea (1.1 equiv) undergoes cyclocondensation in refluxing ethanol (80°C, 6 h) to yield 2-amino-1,3-thiazol-4(5H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃, 3.0 equiv) in dichloromethane (DCM) at 0–5°C for 2 h affords 2-chloro-1,3-thiazol-4(5H)-one as a pale-yellow solid (Yield: 78%, m.p. 142–144°C).

Key Analytical Data:

  • IR (KBr) : 1720 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (s, 2H, H5), 7.32 (s, 1H, H2).

Introduction of the (4-Bromophenyl)amino Group

2-Chloro-1,3-thiazol-4(5H)-one undergoes SNAr with 4-bromoaniline in dimethylformamide (DMF) at 120°C for 12 h, catalyzed by potassium carbonate (K₂CO₃, 2.0 equiv). The reaction mixture is poured into ice-water, and the precipitate is recrystallized from ethanol to yield 2-[(4-bromophenyl)amino]-1,3-thiazol-4(5H)-one as off-white crystals (Yield: 65%, m.p. 198–200°C).

Optimization Insights:

  • Solvent Screening : DMF outperforms toluene, THF, and acetonitrile due to superior solubility of intermediates.

  • Temperature : Reactions below 100°C result in <30% conversion.

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.18 (s, 2H, H5), 7.45–7.52 (m, 4H, Ar-H), 9.87 (s, 1H, NH).

  • ESI-MS : m/z 313 [M+H]⁺.

Knoevenagel Condensation for Benzylidene Installation

A mixture of 2-[(4-bromophenyl)amino]-1,3-thiazol-4(5H)-one (1.0 equiv), 2,4-dimethoxybenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 8 h. The Z-isomer is selectively formed due to steric stabilization of the transition state. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to afford the title compound as yellow needles (Yield: 58%, m.p. 228–230°C).

Stereoselectivity Control:

  • Catalyst : Piperidine enhances enolate formation, favoring Z-configuration.

  • Solvent : Ethanol’s polarity stabilizes the transition state, reducing E-isomer formation (<5%).

Key Analytical Data:

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 6.55–7.89 (m, 7H, Ar-H and CH=), 10.12 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 56.1 (OCH₃), 56.4 (OCH₃), 116.4–161.2 (Ar-C and C=O), 165.3 (C=N).

  • HRMS (ESI) : m/z 459.0241 [M+H]⁺ (Calc. 459.0238).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Adapting methodologies from triazolo-thiadiazole synthesis, microwave irradiation (300 W, 100°C, 15 min) of 2-[(4-bromophenyl)amino]-1,3-thiazol-4(5H)-one and 2,4-dimethoxybenzaldehyde in ethanol with piperidine increases yield to 72%, reducing reaction time from 8 h to 15 min.

One-Pot Tandem Synthesis

A sequential protocol combining SNAr and Knoevenagel steps in a single pot using DMF as the solvent achieves a 60% overall yield, albeit with slightly lower stereoselectivity (Z:E = 90:10).

Mechanistic Considerations and Stereochemical Outcomes

The Z-configuration of the benzylidene group is thermodynamically favored due to:

  • Conjugative Stabilization : The electron-donating methoxy groups delocalize the π-electron density, stabilizing the Z-isomer.

  • Steric Effects : The 2,4-dimethoxy substituents on the benzaldehyde minimize non-bonded interactions in the Z-form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated thiazole or benzylidene rings.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Synthetic Routes

The synthesis of (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves:

  • Condensation Reaction : 4-bromoaniline is reacted with 2,4-dimethoxybenzaldehyde in the presence of thiazole-forming reagents.
  • Reflux Conditions : The reaction is conducted under reflux in solvents such as ethanol or acetic acid.
  • Purification : The product is purified through recrystallization or column chromatography to achieve high purity.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex thiazole derivatives. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile intermediate.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar compounds showed IC50 values ranging from 0.0004 to 0.00245 µM against various cancer cell lines, suggesting potent cytotoxicity .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • A series of derivatives were tested against microbial strains, revealing promising activity against resistant bacteria .

Medicine

Due to its bioactive properties, (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is being studied as a potential therapeutic agent for treating infections and cancer.

Industry

The compound is also explored for its applications in developing novel materials and chemical sensors due to its unique structural features.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of thiazole derivatives similar to (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one. The study utilized the Sulforhodamine B assay on human breast adenocarcinoma cells (MCF7), demonstrating significant cytotoxic effects with IC50 values indicating high potency .

Study on Antimicrobial Resistance

Another investigation focused on the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The results highlighted the potential of these compounds in overcoming microbial resistance challenges .

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the suppression of these processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Benzylidene / Phenylamino) Yield (%) Key Spectral Data (IR, NMR) Biological Activity (if reported)
Target Compound 2,4-dimethoxy / 4-bromo 85–94 IR: 1700 (C=O), 1594 (C=C), 1153 (C–S) Not explicitly reported in evidence
(Z)-5-(2-chlorobenzylidene)-2-((4-nitro)phenylamino)-thiazol-4(5H)-one 2-chloro / 4-nitro 94 <sup>1</sup>H NMR: δ 7.92 (=CH), 10.88 (NH) Antitubercular screening (MIC50 values)
(5Z)-2-[(4-Chlorophenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one 2-fluoro / 4-chloro N/A ES-MS: m/z 315.45 Kinase inhibition (DYRK1A)
(5Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one 4-fluoro / thioxo 85 IR: 1710 (C=O), 1591 (C=C) Antimicrobial potential (inferred)
(Z)-2-(4-bromophenyl)-5-(2-(hexyloxy)benzylidene)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-hexyloxy / 4-bromo N/A Molecular weight: 484.409 Not reported

Key Observations :

  • Methoxy Groups : The 2,4-dimethoxybenzylidene group in the target compound increases steric bulk and electron-donating effects, which may influence solubility and metabolic stability compared to halogenated analogs .
  • Synthetic Efficiency : Yields for the target compound (85–94%) are comparable to those of analogs like 6j (94%) and 6h (92%), reflecting robust reaction conditions for this class .
Spectral and Physicochemical Comparisons
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at 1700 cm<sup>-1</sup> aligns with analogs (e.g., 1710 cm<sup>-1</sup> in compound 6j ), confirming core thiazolone stability. The absence of a thioxo (C=S) peak (~1250 cm<sup>-1</sup>) distinguishes it from intermediates like 3a–e .
  • NMR Data : The Z-configuration is confirmed by a deshielded =CH proton at δ 7.92–8.00 in analogs , consistent with the target compound.
  • Mass Spectrometry : ES-MS data for analogs (e.g., m/z 359.01 for 6j vs. m/z 315.45 for the 4-chloro analog ) reflect molecular weight differences due to substituents.

Biological Activity

The compound (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article consolidates various studies and findings regarding the biological activity of this compound, presenting data tables and relevant case studies.

Structural Overview

The compound's structure can be broken down as follows:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen, known for its biological significance.
  • Bromophenyl Group: The presence of a bromine atom on the phenyl ring may enhance biological activity through halogen bonding.
  • Dimethoxybenzylidene Moiety: This group may contribute to the lipophilicity and overall pharmacological profile of the compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, a study reported that similar thiazole compounds demonstrated IC50 values ranging from 0.0004 to 0.00245 µM against various cancer cell lines, indicating potent cytotoxicity . The specific activity of (5Z)-2-[(4-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has not been explicitly detailed in available literature; however, its structural components suggest potential efficacy against cancer.

Table 1: IC50 Values of Related Thiazole Compounds

Compound NameIC50 (µM)Cell Line Tested
(5E)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)0.00065 - 0.00169Various Cancer Lines
(5E)-5-(2-hydroxy-3-methoxybenzylidene)0.00048 - 0.00054Various Cancer Lines
(5Z)-2-(cyclohexylamino)-5-(4-propoxybenzylidene)0.03Not Specified

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively inhibit enzymes involved in inflammatory pathways, such as arachidonate 5-lipoxygenase (EC 1.13.11.34) . The binding affinities of related thiazole compounds suggest that modifications to the phenyl ring can significantly influence their anti-inflammatory activity.

Case Studies

  • Study on Thiazole Derivatives:
    A comprehensive study published in MDPI explored various thiazole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the thiazole ring could enhance anticancer properties, with some compounds exhibiting lower IC50 values than doxorubicin, a standard chemotherapy drug .
  • Molecular Docking Simulations:
    In another research effort, molecular docking simulations were employed to predict the binding affinities of thiazole derivatives against several molecular targets involved in pain and inflammation. These simulations highlighted the potential of these compounds as therapeutic agents in managing inflammatory diseases .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldPurityReference
Imine Formation2,4-dimethoxybenzaldehyde, EtOH, reflux (7h)85%>95%
Cyclization4-bromophenylamine, NaOAc, DMSO, 80°C75%90%
Final PurificationSilica gel column (hexane:EtOAc)92%98%

What spectroscopic and analytical techniques are most effective for structural characterization?

Level: Basic (Characterization)
Methodological Answer:

  • 1H/13C NMR : Confirm stereochemistry (Z-configuration) and substitution patterns. The benzylidene proton typically appears as a singlet near δ 8.1 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 414.28 for C₁₈H₁₂BrN₃O₂S) and isotopic patterns matching bromine .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for Z/E isomer differentiation .

What strategies can elucidate the compound’s mechanism of action as a potential enzyme inhibitor?

Level: Advanced (Mechanistic Studies)
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on the bromophenyl and dimethoxy groups for hydrophobic pocket binding .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets (e.g., COX-2 or EGFR) at varying concentrations (1–100 µM) .
  • Mutagenesis Assays : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for inhibition. Compare IC₅₀ values between wild-type and mutants .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved?

Level: Advanced (Data Analysis)
Methodological Answer:

  • Comparative Structural Analysis : Compare substituent effects using analogs (e.g., 2,4-dimethoxy vs. 3,4-diethoxy variants). A 2024 study showed that methoxy groups enhance anticancer activity, while ethoxy groups favor antimicrobial effects .
  • Assay Standardization : Re-test the compound under uniform conditions (e.g., 48h incubation, 10% FBS). Discrepancies often arise from varying cell lines (e.g., MCF-7 vs. HEK293) .
  • Purity Validation : Use HPLC (C18 column, MeOH:H₂O = 70:30) to rule out impurities (>98% purity required for bioactivity studies) .

Q. Bioactivity Comparison Table

Substituent ModificationBiological ActivityAssay SystemReference
2,4-DimethoxybenzylideneAnticancer (IC₅₀ = 12 µM)MCF-7 cells
3,4-DiethoxybenzylideneAntimicrobial (MIC = 8 µg/mL)S. aureus
4-MethylphenylaminoAnti-inflammatory (COX-2 inhibition)In vitro COX assay

What computational methods predict interactions with biological targets?

Level: Advanced (Modeling)
Methodological Answer:

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the thiazole ring) using Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with membrane receptors (e.g., GPCRs). Analyze RMSD/RMSF plots for conformational changes .
  • QSAR Studies : Correlate substituent electronegativity (e.g., bromine’s σ-value) with bioactivity using partial least squares regression .

How does stereochemistry (Z-configuration) influence bioactivity and stability?

Level: Advanced (Structure-Activity Relationship)
Methodological Answer:

  • Isomer Synthesis : Prepare E/Z isomers via photoirradiation (UV light, 254 nm) and compare activities. Z-isomers often show higher cytotoxicity due to planar geometry .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH). Z-isomers degrade 20% slower than E-isomers in aqueous buffers (pH 7.4) .
  • Chiral Chromatography : Use Chiralpak AD-H columns (hexane:IPA = 85:15) to separate enantiomers and test individual stereoisomers .

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